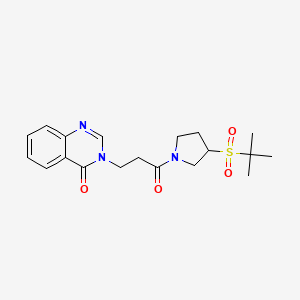

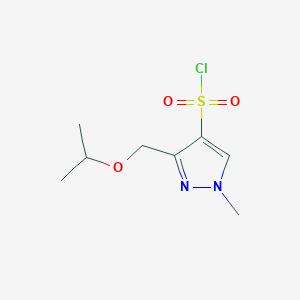

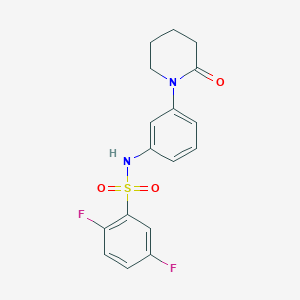

![molecular formula C20H16N2OS B2487566 2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl CAS No. 19249-97-9](/img/structure/B2487566.png)

2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to "2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl" involves complex chemical processes, where key steps may include the formation of Schiff bases, cyclocondensation, and reactions with specific reagents to introduce various functional groups. For example, some derivatives have been synthesized through processes involving the conversion of 2-(α-hydroxy benzyl) benzimidazole to its bromo counterpart, followed by reactions with different substituents to produce compounds with potent activities (Sharma, Kohli, & Sharma, 2010). Additionally, the use of additives like OxymaPure in the carbodiimide approach has been tested for the synthesis of α-ketoamide derivatives, showcasing the method's efficiency in terms of yield and purity (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" often features complex arrangements of atoms and functional groups, contributing to their unique properties. Studies have revealed that the orientation of substituents and the presence of specific functional groups are critical for the compound's biological activity. For instance, certain structural motifs have been identified as favorable for antiviral activities, with specific patterns of substituents enhancing potency (Öberg et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of "this compound" derivatives includes their participation in various reactions, such as carbopalladation, which has been employed for synthesizing 2-aminonaphthalenes and 1,3-benzoxazine derivatives (Tian, Pletnev, & Larock, 2003). These reactions highlight the compound's versatility in forming structures with potential therapeutic relevance.

Physical Properties Analysis

The physical properties of "this compound" and its derivatives, such as melting points, solubility, and crystal structures, play a crucial role in determining their suitability for various applications. For example, the optical resolution of certain derivatives has been explored to synthesize optically active compounds, which is essential for their biological activity (Shiraiwa et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and stability under various conditions, are pivotal for the utility of "this compound" derivatives. Studies have delved into transformations leading to the synthesis of novel compounds, indicating the compound's flexibility in chemical modifications and the potential for generating diverse molecules with desired properties (Stanovnik, Bratušek, Rečnik, Svete, & Meden, 2003).

科学的研究の応用

Arylsulfonamides in Cancer Research

- A study on arylsulfonamides from Tupistra chinensis Baker identified compounds structurally characterized as 2-[2-([1,1′-biphenyl]-4-ylsulfonylamino)-benzoylamino]-benzoic acid methyl ester and 2-[([1,1′-biphenyl]-4-ylsulfonyl)amino]-benzoic acid. These compounds showed weak cytotoxicity in human cancer cell lines, suggesting potential for cancer research applications (Xu et al., 2020).

Antiadenoviral Compounds

- Research on 2-[2-Benzoylamino)benzoylamino]benzoic acid analogues found that these compounds acted as inhibitors of adenovirus replication, indicating their potential use in antiviral therapy (Öberg et al., 2012).

Crystal Structure Analysis

- A study on diisopropyl [(benzoylamino)(phenyl)methyl]phosphonate revealed its crystal structure, which could contribute to a better understanding of molecular interactions and design in pharmaceuticals (Fang et al., 2009).

Antihypertensive Activity

- Synthesis and evaluation of certain derivatives related to this compound demonstrated potent antihypertensive effects. These findings could lead to new treatments for hypertension (Sharma et al., 2010).

Tyrosinase Inhibition

- Biphenyl ester derivatives were found to be effective tyrosinase inhibitors, which are significant in the treatment of hyperpigmentation and other skin disorders (Kwong et al., 2017).

Peptide Synthesis

- Certain benzoylamino compounds were used as N-protecting groups in peptide synthesis, indicating their utility in the production of peptides and proteins (Svete et al., 1997).

特性

IUPAC Name |

N-[(2-phenylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c23-19(16-11-5-2-6-12-16)22-20(24)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCKNCJBXDGMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

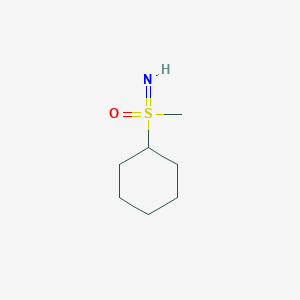

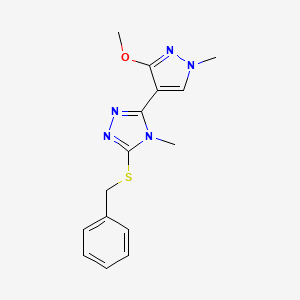

![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)

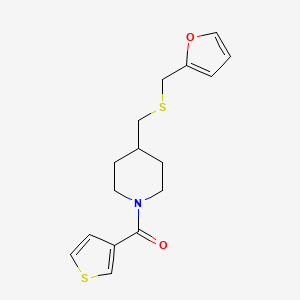

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)

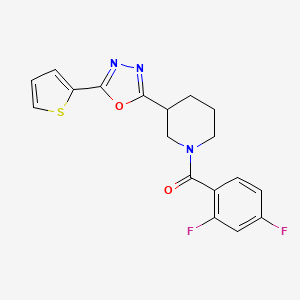

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)